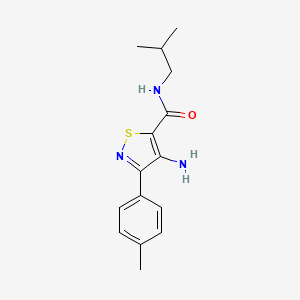

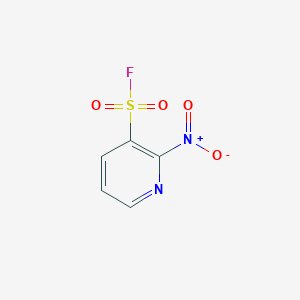

4-amino-N-isobutyl-3-(p-tolyl)isothiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-amino-N-isobutyl-3-(p-tolyl)isothiazole-5-carboxamide, also known as AITC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. AITC belongs to the class of isothiazole-based compounds, which are known for their diverse biological activities.

Scientific Research Applications

Auxiliary-Directed C-H Bond Activation

Research has shown that bidentate auxiliaries derived from similar moieties are used for palladium-catalyzed C-H bond activation. This technique facilitates the selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives, leading to the synthesis of various non-natural amino acids. Such advancements underscore the compound's utility in developing synthetic methodologies for creating complex molecular architectures (Pasunooti et al., 2015).

Multicomponent Reaction Applications

The compound is also relevant in the context of multicomponent reactions (MCRs), such as the Passerini and Ugi reactions. These reactions are pivotal in the construction of diverse molecular scaffolds, including heterocycles and macrocycles, from simple starting materials. The ability to manipulate these reactions opens up new avenues for the synthesis of biologically active compounds and peptidomimetics, showcasing the compound's versatility in drug discovery and development (Wang et al., 2018).

Synthesis of Thiazole Derivatives

A specific focus on thiazole derivatives highlights their importance as precursors in the synthesis of pyrimidines, which are key structures in many pharmaceutical agents. The development of new, environmentally friendly synthesis methods for such derivatives demonstrates the ongoing interest in these compounds for industrial production due to their significant role in medicinal chemistry (Wang et al., 2014).

Development of Heterocyclic Compounds

The chemistry of polyazaheterocyclic compounds, including the study of Dimroth rearrangements and the synthesis of triazolo[4,5-d]pyrimidines, further exemplifies the compound's application in the exploration and expansion of heterocyclic chemistry. These studies provide insights into reaction mechanisms and open up possibilities for creating novel heterocyclic compounds with potential pharmacological activities (Sutherland & Tennant, 1971).

Mechanism of Action

Target of Action

The primary targets of the compound “4-amino-N-isobutyl-3-(p-tolyl)isothiazole-5-carboxamide” are currently unknown. This compound belongs to the thiazole class of molecules , which are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels.

Mode of Action

Without specific information on the targets of this compound, it’s challenging to provide a detailed explanation of its mode of action. Thiazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent or non-covalent bonds with key amino acids within the target protein . The exact nature of these interactions would depend on the specific target and the chemical structure of the compound.

Biochemical Pathways

The biochemical pathways affected by this compound are also currently unknown. Thiazole derivatives can influence a wide range of biochemical pathways depending on their specific targets . These could include signaling pathways, metabolic pathways, or regulatory pathways, among others. The downstream effects of these interactions could be diverse, ranging from changes in cell behavior to alterations in gene expression.

Pharmacokinetics

Thiazole derivatives are generally well-absorbed and can be distributed throughout the body . They can be metabolized by a variety of enzymes, often resulting in the modification or removal of the thiazole ring. The specific ADME properties of this compound would likely depend on its chemical structure and the characteristics of its targets.

properties

IUPAC Name |

4-amino-3-(4-methylphenyl)-N-(2-methylpropyl)-1,2-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-9(2)8-17-15(19)14-12(16)13(18-20-14)11-6-4-10(3)5-7-11/h4-7,9H,8,16H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLHGYUQBJJFEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2957101.png)

![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2957105.png)

![N-(5-chloro-2-methylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2957106.png)

![3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzaldehyde](/img/structure/B2957117.png)

![4-Amino-6-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazin-5-one](/img/structure/B2957121.png)

![3-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2957122.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2957123.png)